molecular formula C9H8Cl2N2O B7815180 N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B7815180
M. Wt: 231.08 g/mol
InChI Key: RJHCGGWBOWGPJS-UKTHLTGXSA-N
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Description

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride: is an organic compound characterized by the presence of a chlorophenyl group attached to a hydrazonoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently chlorinated using thionyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazonoyl chloride group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Hydrazine derivatives with potential biological activity.

    Substitution: Substituted chlorophenyl derivatives with diverse chemical properties.

Scientific Research Applications

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s hydrazonoyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-oxopropanehydrazide
  • N-(4-chlorophenyl)-2-oxopropanehydrazonoyl bromide
  • N-(4-chlorophenyl)-2-oxopropanehydrazonoyl iodide

Uniqueness: N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile and the presence of the hydrazonoyl chloride group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(1E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCGGWBOWGPJS-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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